molecular formula C20H16ClN3O2S3 B2451522 5-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1114604-87-3

5-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2451522
CAS RN: 1114604-87-3
M. Wt: 462
InChI Key: XGUKYVWLNZECQR-UHFFFAOYSA-N
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Description

5-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C20H16ClN3O2S3 and its molecular weight is 462. The purity is usually 95%.
BenchChem offers high-quality 5-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Activities

Research into similar thiazolo[4,5-d]pyrimidin-7(6H)-ones has shown that these compounds possess significant herbicidal activities. For instance, a study demonstrated that some derivatives exhibited considerable inhibition against the root growth of rape and barnyard grass at specific dosages, suggesting the potential of these compounds in agricultural applications (Liang et al., 2007).

Antimicrobial Evaluation

Another area of interest is the antimicrobial evaluation of novel thiazolo[4,5-d]pyrimidines. A study highlighted the synthesis of new series of these compounds, which showed mild antimicrobial activities upon evaluation. This indicates the potential for developing new antimicrobial agents from this class of compounds (Gomha et al., 2018).

Antioxidant Properties

The antioxidant properties of pyrimidine derivatives have also been a focus, with studies indicating that certain compounds exhibit good antioxidant capabilities. This research contributes to the understanding of these compounds' roles in combating oxidative stress, potentially relevant in medical and cosmetic industries (Akbas et al., 2018).

Antitumor Activity

Investigations into the antitumor activity of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have shown that these compounds display potent anticancer activity against several human cancer cell lines. This research opens pathways for developing new cancer treatments based on modifying the thiazolo[4,5-d]pyrimidin-7(6H)-one structure to enhance efficacy (Hafez & El-Gazzar, 2017).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one' involves the condensation of 4-chlorobenzyl mercaptan with ethyl 4-bromo-2-ethoxybenzoate to form the intermediate, which is then reacted with 2-aminothiazole to form the final product.", "Starting Materials": [ "4-chlorobenzyl mercaptan", "ethyl 4-bromo-2-ethoxybenzoate", "2-aminothiazole" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzyl mercaptan with ethyl 4-bromo-2-ethoxybenzoate in the presence of a base such as potassium carbonate to form the intermediate.", "Step 2: Reaction of the intermediate with 2-aminothiazole in the presence of a catalyst such as triethylamine to form the final product.", "Step 3: Purification of the final product by recrystallization or column chromatography." ] }

CAS RN

1114604-87-3

Product Name

5-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one

Molecular Formula

C20H16ClN3O2S3

Molecular Weight

462

IUPAC Name

5-[(4-chlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C20H16ClN3O2S3/c1-2-26-15-9-7-14(8-10-15)24-17-16(29-20(24)27)18(25)23-19(22-17)28-11-12-3-5-13(21)6-4-12/h3-10H,2,11H2,1H3,(H,22,23,25)

InChI Key

XGUKYVWLNZECQR-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC4=CC=C(C=C4)Cl)SC2=S

solubility

not available

Origin of Product

United States

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